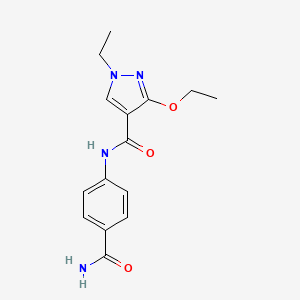

N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-3-19-9-12(15(18-19)22-4-2)14(21)17-11-7-5-10(6-8-11)13(16)20/h5-9H,3-4H2,1-2H3,(H2,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMCERQADLZTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including antimicrobial and anticancer properties. The following sections provide a detailed analysis of its biological activity, supported by research findings and data tables.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against Gram-negative bacteria, particularly Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.49 to 31.25 μg/ml, showcasing their potency against planktonic cells and biofilm formation .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| N-(4-carbamoylphenyl)-3-ethoxy... | 0.49 - 31.25 | H. influenzae, H. parainfluenzae |

| N-ethyl-3-amino-5-oxo-4-phenyl... | <62.5 | H. parainfluenzae |

| N-(4-methoxyphenyl)-3-amino... | 500 - 1000 | Haemophilus spp. |

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound have shown promising results. The compound exhibited no significant cytotoxic effects on Vero cells at concentrations up to 200 μg/ml, with an EC50 value of 278.8 μg/ml, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data for Pyrazole Derivatives

| Compound | EC50 (μg/ml) | Cell Line | Observations |

|---|---|---|---|

| N-(4-carbamoylphenyl)-3-ethoxy... | 278.8 | Vero Cells | Non-toxic up to 200 μg/ml |

| N-ethyl-3-amino-5-oxo... | >200 | Vero Cells | No cytotoxicity observed |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against clinical isolates of Haemophilus spp. The results indicated that the compound effectively inhibited both planktonic growth and biofilm formation, which is crucial in treating infections caused by biofilm-forming pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Modifications in the phenyl ring and ethoxy group can significantly influence its potency and selectivity against various pathogens. Ongoing research aims to optimize these structural components to enhance efficacy while minimizing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from analogs in three key regions:

Pyrazole Substitution :

- Position 1 : Ethyl group (common in many analogs, e.g., –12).

- Position 3 : Ethoxy group (shared with –12 but absent in halogenated derivatives like ).

Carboxamide-Linked Aryl Group :

Table 1: Structural and Molecular Comparison

Note: The molecular formula for the target compound is inferred based on structural analysis due to lack of explicit data in the evidence.

(a) Cannabinoid CB1 Receptor Antagonism

- : A pyrazole-3-carboxamide derivative with 2,4-dichlorophenyl and pyridylmethyl groups exhibited potent CB1 antagonism (IC₅₀ = 0.139 nM). Chlorine atoms enhance lipophilicity and receptor binding via hydrophobic interactions .

- This might shift activity toward targets requiring polar interactions (e.g., enzymes or viral proteins).

(b) Antiviral Potential

- : A carbamoylphenyl-containing thiazolopyridine carboxamide demonstrated computational predictions of SARS-CoV-2 spike glycoprotein inhibition, outperforming standard drugs. The carbamoyl group’s hydrogen-bonding capability likely contributes to target engagement .

- thiazolopyridine core differences may alter binding kinetics.

(c) Electronic and Steric Effects

- Halogenated Analogs (–12): Fluorine and chlorine substituents increase electron-withdrawing effects, stabilizing aromatic rings and enhancing metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.